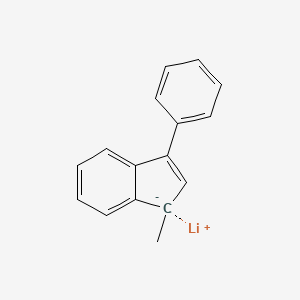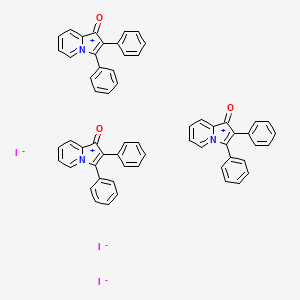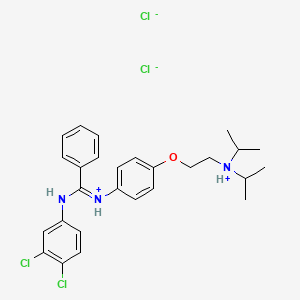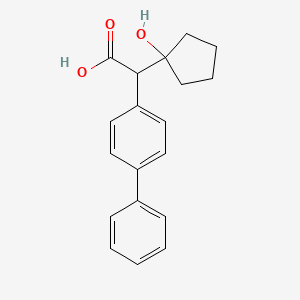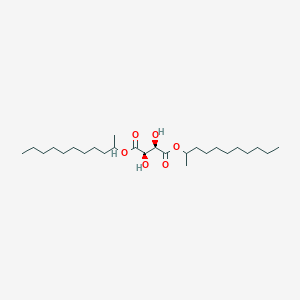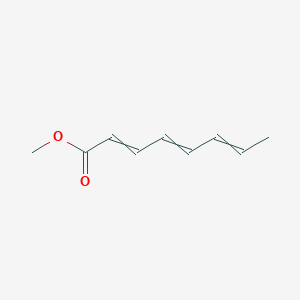
Methyl octa-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octa-2,4,6-trienoate is an organic compound with the molecular formula C9H10O2. It is a methyl ester derivative of octa-2,4,6-trienoic acid. This compound is characterized by its conjugated triene structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl octa-2,4,6-trienoate can be synthesized through various methods. One common approach involves the Wittig olefination of 2,4-hexadienal with a suitable phosphonium ylide, followed by esterification with methanol . The reaction typically requires a base such as potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale Wittig reactions followed by purification through distillation or chromatography. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl octa-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The conjugated triene system allows for electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Octa-2,4,6-trienoic acid.
Reduction: Octa-2,4,6-trienol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl octa-2,4,6-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological signaling pathways and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl octa-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to cell differentiation and proliferation . This activation counteracts processes like the epithelial-mesenchymal transition, which is crucial in cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4,6-decatrienoate: Another triene ester with similar chemical properties but a longer carbon chain.
Octa-2,4,6-trienoic acid: The parent acid of methyl octa-2,4,6-trienoate.
Methyl 2,4-decadienoate: A related compound with a conjugated diene system.
Uniqueness
This compound is unique due to its specific triene structure, which imparts distinct reactivity and potential biological activity. Its ability to activate PPARγ and its applications in skin cancer research highlight its significance compared to other similar compounds .
Propiedades
Número CAS |
82388-11-2 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl octa-2,4,6-trienoate |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H,1-2H3 |
Clave InChI |
TXBNJWACVBJFRS-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


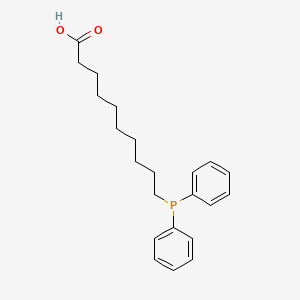
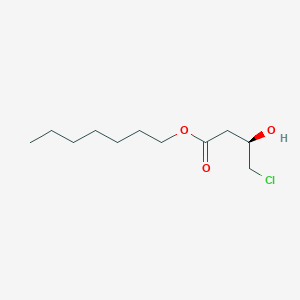
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)
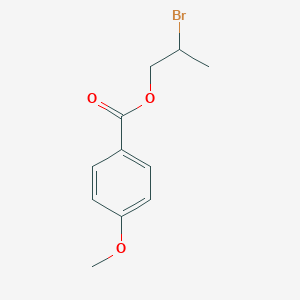
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
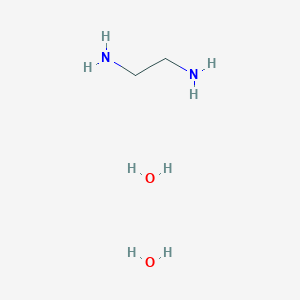
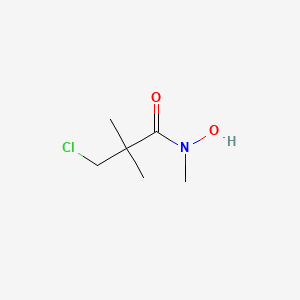
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
